

An In-depth Technical Guide to 3-Methoxy-1-hydroxymethyladamantane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Methoxy-1-hydroxymethyladamantane
Cat. No.:	B1444647

[Get Quote](#)

A Keystone for Advanced Drug Discovery and Materials Science

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-Methoxy-1-hydroxymethyladamantane** (C₁₂H₂₀O₂), a disubstituted adamantane derivative with significant potential in medicinal chemistry and materials science. The adamantane cage, a rigid and lipophilic scaffold, has been a cornerstone in the development of various therapeutics, and its strategic functionalization offers a pathway to novel molecular entities with enhanced pharmacological profiles.^[1] This document delineates the structural attributes, a proposed synthetic pathway, in-depth analytical characterization protocols, and prospective applications of **3-Methoxy-1-hydroxymethyladamantane**. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this adamantane derivative in their research endeavors.

Introduction: The Significance of the Adamantane Scaffold

Adamantane, a tricyclic alkane with a diamondoid structure, provides a unique three-dimensional and rigid framework that is highly attractive for drug design.^[1] Its incorporation into a molecule can significantly influence lipophilicity, metabolic stability, and binding affinity to

biological targets.^[1] The inherent stability and predictable geometry of the adamantane core allow for the precise spatial orientation of functional groups, making it an invaluable tool for probing the active sites of enzymes and receptors.

3-Methoxy-1-hydroxymethyladamantane is a bifunctional derivative, featuring a methoxy group and a hydroxymethyl group at the 1 and 3 positions of the adamantane cage. This disubstitution pattern opens up a wide array of possibilities for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. The presence of both a nucleophilic hydroxyl group and a metabolically stable methoxy group offers orthogonal handles for derivatization, enabling the exploration of diverse chemical space. Recently, **3-Methoxy-1-hydroxymethyladamantane** has been identified in the crude extract of *Brevibacterium casei* VRK 1, hinting at its natural occurrence and potential biological relevance, although its specific function remains to be elucidated.^[2]

Physicochemical Properties and Structural Attributes

The key physicochemical properties of **3-Methoxy-1-hydroxymethyladamantane** are summarized in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting and boiling points, are not yet extensively documented in publicly available literature.

Property	Value	Source
Molecular Formula	C12H20O2	--INVALID-LINK--
Molecular Weight	196.29 g/mol	--INVALID-LINK--
CAS Number	36964-32-6	--INVALID-LINK--
Appearance	White to off-white solid (predicted)	General knowledge of adamantane derivatives
Solubility	Soluble in organic solvents like methanol, ethanol, dichloromethane; sparingly soluble in water (predicted)	General knowledge of adamantane derivatives


Proposed Synthesis and Purification Workflow

While a specific, detailed experimental protocol for the synthesis of **3-Methoxy-1-hydroxymethyladamantane** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established adamantane chemistry. A logical approach would involve the selective functionalization of a readily available starting material, such as 1-adamantanemethanol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1-adamantanemethanol:

- Hydroxylation at the C3 position: This can be achieved through a variety of methods known for the selective oxidation of the adamantane cage. One such method involves the use of strong oxidizing agents in a controlled manner. A well-documented procedure for the hydroxylation of adamantane derivatives is the use of a mixture of fuming nitric acid and sulfuric acid, followed by reduction.[3]
- Methylation of the newly introduced hydroxyl group: The resulting 1,3-dihydroxyadamantane derivative can then be selectively methylated at one of the hydroxyl groups. Due to the steric hindrance of the adamantane cage, selective methylation might be challenging. A common method for methylation is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with a methylating agent (e.g., methyl iodide).

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Methoxy-1-hydroxymethyladamantane**.

Experimental Protocol: A Conceptual Framework

Step 1: Synthesis of Adamantane-1,3-diol-methanol

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, carefully add fuming nitric acid to concentrated sulfuric acid at 0 °C.
- Addition of Starting Material: Slowly add 1-adamantanemethanol to the acid mixture while maintaining the temperature below 10 °C.
- Reaction: Allow the reaction to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Workup: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).
- Reduction: The intermediate nitrate ester is then reduced using a suitable reducing agent like hydrazine hydrate to yield the diol.[3]
- Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of **3-Methoxy-1-hydroxymethyladamantane**

- Reaction Setup: To a solution of the adamantane-1,3-diol-methanol in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add sodium hydride portion-wise at 0 °C.
- Deprotonation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
- Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
- Reaction: Let the reaction proceed at room temperature overnight, monitoring by TLC.
- Workup: Quench the reaction by the slow addition of water.
- Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized **3-Methoxy-1-hydroxymethyladamantane**. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **3-Methoxy-1-hydroxymethyladamantane**, both ¹H and ¹³C NMR would provide definitive structural information.

Predicted ¹H NMR Spectral Data:

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-OCH ₃	~3.3	Singlet	3H
-CH ₂ OH	~3.5	Singlet	2H
Adamantane-H	1.5 - 2.2	Multiplets	15H
-OH	Variable	Broad Singlet	1H

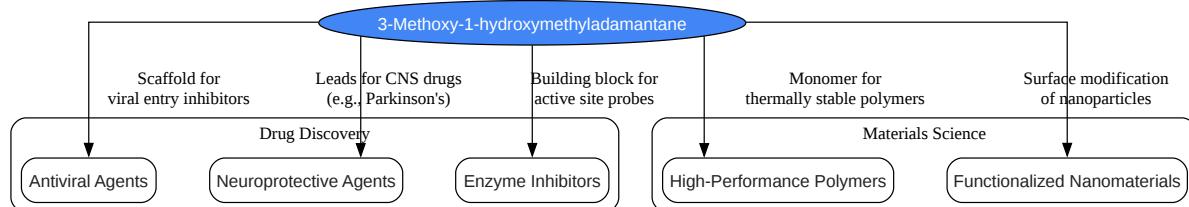
Predicted ¹³C NMR Spectral Data:

Carbon	Predicted Chemical Shift (δ , ppm)
-OCH ₃	~50
-CH ₂ OH	~65
Adamantane C-1	~70
Adamantane C-3	~75
Adamantane CH	~30-40
Adamantane CH ₂	~35-45

Rationale for Predicted Shifts: The chemical shifts are estimated based on standard values for similar functional groups and adamantane derivatives. The methoxy protons are expected to appear as a singlet around 3.3 ppm, while the methylene protons of the hydroxymethyl group would be slightly downfield due to the adjacent hydroxyl group. The adamantane protons will appear as a complex set of multiplets in the aliphatic region. In the ^{13}C NMR spectrum, the carbon attached to the methoxy group and the hydroxymethyl carbon will be significantly downfield. The bridgehead carbons of the adamantane cage will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Methoxy-1-hydroxymethyladamantane** is expected to show the following characteristic absorption bands:


Functional Group	Wavenumber (cm^{-1})
O-H stretch (alcohol)	3200-3600 (broad)
C-H stretch (alkane)	2850-3000
C-O stretch (ether)	1070-1150
C-O stretch (alcohol)	1000-1260

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Methoxy-1-hydroxymethyladamantane**, the molecular ion peak $[\text{M}]^+$ would be expected at $\text{m/z} = 196$. The fragmentation pattern would likely involve the loss of the methoxy group ($-\text{OCH}_3$), the hydroxymethyl group ($-\text{CH}_2\text{OH}$), and fragmentation of the adamantane cage.

Potential Applications in Drug Discovery and Beyond

The unique structural features of **3-Methoxy-1-hydroxymethyladamantane** make it a promising candidate for various applications, particularly in the field of drug discovery.

[Click to download full resolution via product page](#)

Caption: Potential applications of **3-Methoxy-1-hydroxymethyladamantane**.

- **Antiviral Agents:** Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral drugs. The lipophilic nature of the adamantane cage is thought to facilitate interaction with viral membranes or ion channels. **3-Methoxy-1-hydroxymethyladamantane** could serve as a scaffold for the development of new antiviral agents with improved efficacy and resistance profiles.
- **Neuroprotective Agents:** The ability of adamantane derivatives to cross the blood-brain barrier has led to their investigation for the treatment of neurological disorders. Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease. The functional groups on **3-Methoxy-1-hydroxymethyladamantane** could be modified to target specific receptors or enzymes in the central nervous system.
- **Enzyme Inhibitors:** The rigid adamantane scaffold can be used to design potent and selective enzyme inhibitors by positioning key functional groups in optimal orientations for binding. The hydroxyl and methoxy groups of the title compound can be used as anchor points for the attachment of pharmacophores.
- **Materials Science:** The thermal stability and rigid structure of adamantane make it a suitable component for high-performance polymers and other advanced materials. **3-Methoxy-1-hydroxymethyladamantane** could be used as a monomer or a cross-linking agent to impart desirable properties to polymers.

Conclusion

3-Methoxy-1-hydroxymethyladamantane represents a valuable and versatile building block for chemical synthesis, with significant potential in both medicinal chemistry and materials science. Its unique combination of a rigid, lipophilic adamantane core and two distinct functional groups provides a platform for the design and synthesis of novel molecules with tailored properties. While detailed experimental data on its synthesis and biological activity are still emerging, the foundational knowledge of adamantane chemistry strongly suggests that this compound will be a key player in the development of next-generation therapeutics and advanced materials. Further research into the synthesis, characterization, and biological evaluation of **3-Methoxy-1-hydroxymethyladamantane** is highly encouraged to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kbfi.ee [kbfi.ee]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxy-1-hydroxymethyladamantane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1444647#3-methoxy-1-hydroxymethyladamantane-molecular-formula-c12h20o2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com